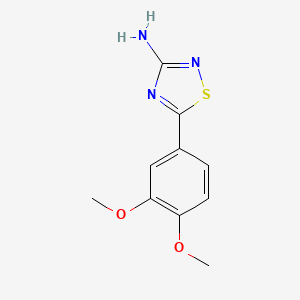

5-(3,4-Diméthoxyphényl)-1,2,4-thiadiazol-3-amine

Vue d'ensemble

Description

5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that features a thiadiazole ring substituted with a 3,4-dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Applications De Recherche Scientifique

5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds such as 3,4-dimethoxyphenethylamine (dmpea), a phenethylamine class compound, are analogues of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . This suggests that 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Related compounds such as indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Related compounds such as indole derivatives have been found to possess various biological activities, suggesting that 5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine might have similar effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with thiocyanogen in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazine derivative, which cyclizes to form the thiadiazole ring.

Starting Materials: 3,4-dimethoxybenzohydrazide and thiocyanogen.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-80°C. A base such as sodium hydroxide or potassium carbonate is used to facilitate the cyclization process.

Purification: The product is typically purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiadiazoline derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are commonly used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiadiazoline derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.

3,4-Dimethoxyphenol: Used in the synthesis of various bioactive compounds.

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties.

Uniqueness

5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. The presence of the thiadiazole ring can enhance the compound’s stability and reactivity, making it a valuable scaffold for the development of new drugs and materials.

Activité Biologique

5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

- IUPAC Name : 5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine

- Molecular Formula : C10H11N3O2S

- Molecular Weight : 237.28 g/mol

- CAS Number : 1086385-71-8

- Melting Point : 159°C to 163°C

- Purity : 96% .

Biological Activities

The biological activities of 5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine can be categorized as follows:

Antimicrobial Activity

- Antibacterial Properties : Thiadiazole derivatives have demonstrated significant antibacterial effects against various strains. For instance, compounds similar to 5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine showed zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .

- Antifungal Activity : Research indicates that thiadiazole derivatives exhibit antifungal properties against pathogens such as A. niger and Penicillium species .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:

- A related compound demonstrated an IC50 value of 2.44 µM against LoVo cancer cells and exhibited low toxicity in Daphnia tests .

- The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells through various pathways .

Mechanistic Insights

The mechanism by which 5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine exerts its biological effects is multifaceted:

- The presence of the thiadiazole ring enhances interactions with biological targets due to its electron-deficient nature, facilitating binding with nucleophilic sites on proteins .

- Molecular docking studies suggest that this compound may inhibit critical pathways involved in cancer cell proliferation and survival by targeting specific kinases and transcription factors .

Synthesis and Derivatives

The synthesis of thiadiazole derivatives typically involves:

- Condensation Reactions : Utilizing various amines and thioketones to form the thiadiazole ring.

- Substitution Reactions : Modifying the phenyl group to enhance biological activity.

Table 1 summarizes some synthesized derivatives and their respective biological activities:

| Compound | Structure | Activity | Reference |

|---|---|---|---|

| Compound A | Structure A | Antibacterial (MIC = 62.5 μg/mL) | |

| Compound B | Structure B | Anticancer (IC50 = 23.29 µM) | |

| Compound C | Structure C | Antifungal (Zone of inhibition = 18 mm) |

Case Studies

Several case studies have reported the efficacy of thiadiazole derivatives in preclinical settings:

- Study on Antibacterial Activity : A series of substituted thiadiazoles were tested against common bacterial strains showing promising results with minimal resistance development .

- Evaluation of Anticancer Effects : In vitro studies demonstrated that certain derivatives could significantly reduce cell viability in various cancer cell lines while exhibiting low toxicity towards normal cells .

Propriétés

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEDMMNPBVPGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NS2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.